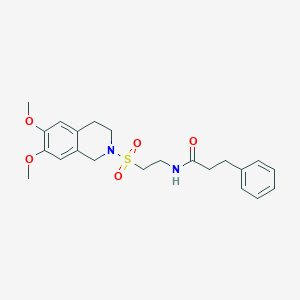
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its complex structure features functional groups such as sulfonyl, amide, and methoxy groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide involves several key steps:
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : This intermediate is synthesized by the Pictet-Spengler reaction, which involves the cyclization of a suitable precursor with formaldehyde and an acidic catalyst.
Sulfonylation: : Introduction of the sulfonyl group is achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.
Amidation: : The final step involves coupling the sulfonylated intermediate with 3-phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound could be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow synthesis could also be employed to enhance yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methoxy groups to form quinones.
Reduction: : Reduction can occur at the amide bond or sulfonyl group using strong reducing agents.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or borane in tetrahydrofuran are common reducing agents.
Substitution: : Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: : Quinones and related oxidation products.
Reduction: : Reduced amide or sulfonyl derivatives.
Substitution: : N-substituted or S-substituted analogs.
科学研究应用
Chemistry: : Used as an intermediate in organic synthesis for the creation of more complex molecules.
Biology: : Potential use in enzyme inhibition studies due to its ability to interact with various biological targets.
Medicine: : Could be explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: : Utilized in the development of new materials or as a catalyst in specific industrial processes.
作用机制
Molecular Targets and Pathways
The compound can exert its effects by binding to specific enzymes or receptors, inhibiting or modifying their activity. The methoxy groups might interact with hydrophobic pockets, while the sulfonyl and amide groups could form hydrogen bonds with target molecules, affecting cellular pathways related to its target.
相似化合物的比较
Similar Compounds
N-(2-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)ethyl)-3-phenylpropanamide
N-(2-((6,7-dimethoxyisoquinolin-2-yl)sulfonyl)ethyl)-3-phenylpropanamide
Uniqueness
Compared to similar compounds, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide has a distinct three-dimensional conformation due to the dihydroisoquinoline ring, which may result in unique biological activities and chemical reactivity.
Well, that was a trip through the molecular world. Anything else catching your curiosity today?
属性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h3-7,14-15H,8-13,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBBCAYYUIYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B2985105.png)
![methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2985106.png)
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2985109.png)
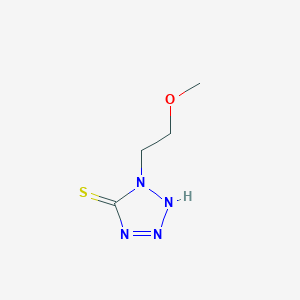
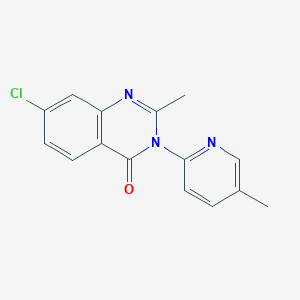
![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2985112.png)
![4-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2985113.png)
![4-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2985115.png)
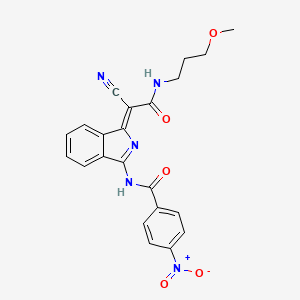
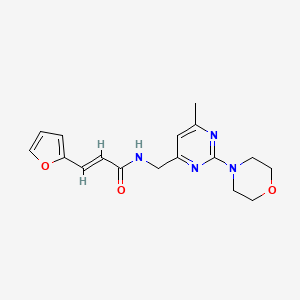
![3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985123.png)


